N-(2-methylphenyl)-3-oxo-3-phenylpropanamide
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Overview
Description
N-(2-methylphenyl)-3-oxo-3-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group and a 2-methylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2-methylphenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)-3-oxo-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl and 2-methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(2-methylphenyl)-3-oxo-3-phenylpropanamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive compounds. It can be used to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. It can also be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and can be exploited for therapeutic purposes.
Comparison with Similar Compounds
- N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea
- N-(2-methylphenyl)-N,N-dimethylurea
- N-(2-methylphenyl)-N′-(2-methylphenyl)acetamide
Uniqueness: N-(2-methylphenyl)-3-oxo-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both phenyl and 2-methylphenyl groups allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-oxo-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-7-5-6-10-14(12)17-16(19)11-15(18)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQBHKZZYOFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198670 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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